2,4-diethoxy-N-phenylbenzamide
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Overview
Description
2,4-diethoxy-N-phenylbenzamide is an organic compound with the molecular formula C17H19NO3 It is a derivative of benzamide, characterized by the presence of two ethoxy groups at the 2 and 4 positions of the benzene ring and a phenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethoxy-N-phenylbenzamide typically involves the condensation of 2,4-diethoxybenzoic acid with aniline. The reaction is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in the presence of a base like pyridine . The reaction is carried out at elevated temperatures, usually around 85°C, to ensure complete conversion to the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as boronic acids or esters can also enhance the efficiency of the amidation process . Additionally, solvent-free microwave-assisted synthesis has been explored to reduce reaction times and improve environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2,4-diethoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.
Reduction: 2,4-diethoxy-N-phenylbenzylamine.
Substitution: Compounds with different alkoxy or other substituents replacing the ethoxy groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-diethoxy-N-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, it interferes with the pyrimidine biosynthesis pathway, which is essential for the growth and replication of Plasmodium falciparum . This inhibition disrupts the production of pyrimidine nucleotides, ultimately leading to the death of the parasite.
Comparison with Similar Compounds
2,4-diethoxy-N-phenylbenzamide can be compared with other similar compounds such as:
N-phenylbenzamide: Lacks the ethoxy groups, making it less versatile in terms of chemical modifications.
2,4-dimethoxy-N-phenylbenzamide: Contains methoxy groups instead of ethoxy groups, which may affect its reactivity and solubility.
N-phenylarylamides: A broader class of compounds with varying substituents on the benzene ring, offering different biological activities and chemical properties.
Properties
IUPAC Name |
2,4-diethoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-20-14-10-11-15(16(12-14)21-4-2)17(19)18-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVSKEKWZFORAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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